molecular formula C18H16ClNO3S B2822545 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide CAS No. 2215294-85-0

5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B2822545
CAS No.: 2215294-85-0
M. Wt: 361.84
InChI Key: ZZBCXANLBFDDQC-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

    Naphthyl Substitution: The final step involves the substitution of the amino group with a naphthyl group through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it useful in drug discovery and development.

Medicine

Medically, sulfonamides are known for their antibacterial properties. While this compound itself may not be used directly as a drug, its derivatives could be explored for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.

Uniqueness

5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to its complex structure, which includes a chloro group, an ethoxy group, and a naphthyl group

Properties

IUPAC Name

5-chloro-2-ethoxy-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-2-23-17-11-10-14(19)12-18(17)24(21,22)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBCXANLBFDDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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